Didymin

Übersicht

Beschreibung

Didymin, also known as isosakuranetin 7-O-rutinoside, is a dietary flavonoid glycoside primarily found in citrus fruits. Traditionally, it has been used in Asian countries as a dietary antioxidant. Recent studies have revealed its potential therapeutic applications in various diseases, including cancer, neurological disorders, liver diseases, and cardiovascular diseases .

Wirkmechanismus

Target of Action

Didymin, a citrus-derived natural compound, primarily targets neuroblastoma cells, specifically those with p53 mutations . It also targets the MYCN gene, which is amplified in approximately 25% of neuroblastomas . Another key target of this compound is Raf kinase inhibitory protein (RKIP), which regulates MYCN activation .

Mode of Action

This compound interacts with its targets by upregulating RKIP levels and inhibiting N-Myc at the protein, mRNA, and transcriptional level . This interaction leads to the death of both p53 wild-type and drug-resistant p53-mutant neuroblastoma cells .

Biochemical Pathways

This compound affects several biochemical pathways. It overcomes drug-resistance in p53-mutant neuroblastoma through RKIP-mediated inhibition of MYCN . This inhibition impacts GRK2, PKCs, Let-7 micro-RNA, and clathrin-dependent endocytosis through both Raf-dependent and -independent mechanisms . In addition, this compound triggers downstream pathways that enhance mitochondrial biogenesis and function .

Pharmacokinetics

It is known that this compound is an orally bioactive dietary flavonoid glycoside . This suggests that it is well-absorbed and has good bioavailability.

Result of Action

This compound has been shown to kill p53 wild-type as well as drug-resistant p53-mutant neuroblastoma cells in culture . Moreover, orally administered this compound causes regression of neuroblastoma xenografts in mouse models, without toxicity to non-malignant cells, neural tissues, or neural stem cells . In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound reduces pathological damage and fibrosis of myocardial tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can reverse the adverse effects of environmental toxins on cancer . It is also suggested that this compound’s therapeutic effects may be related to its anti-tumor, anti-inflammatory, and therapeutic effects .

Biochemische Analyse

Biochemical Properties

Didymin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Sirt1, a protein that plays a key role in cellular regulation . This compound triggers downstream pathways that enhance mitochondrial biogenesis and function, regulate insulin secretion, and alleviate inflammation and apoptosis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce postprandial glycemia and enhance 30-minute postprandial insulin levels in mice with impaired glucose tolerance . It also reduces inflammation and apoptosis in pancreatic beta cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes Sirt1 expression and directly binds to and activates Sirt1, triggering downstream pathways that enhance mitochondrial biogenesis and function . It also regulates insulin secretion and alleviates inflammation and apoptosis .

Temporal Effects in Laboratory Settings

This compound is still in the initial stage of laboratory research and development, and there is still no consistent clinical data . It has been observed that this compound reduces postprandial glycemia and enhances 30-minute postprandial insulin levels in mice with impaired glucose tolerance .

Dosage Effects in Animal Models

This compound has shown a significant antiproliferative effect in lung cancer cells in a dose-dependent manner . The half maximal inhibitory concentration (IC50) values of this compound were 12.57 μM and 11.06 μM in A549 and H460 cancer cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to enhance mitochondrial biogenesis and function, which are key aspects of cellular metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Didymin kann durch Glykosylierung von Isosakuranetin mit Rutinose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Glykosyldonatoren und Katalysatoren unter kontrollierten Bedingungen, um die Bildung der glykosidischen Bindung zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus Zitrusfrüchten, insbesondere aus den Schalen. Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um this compound mit hoher Reinheit zu erhalten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die häufig zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen von this compound beinhalten typischerweise die Umwandlung seiner Flavonoidstruktur in reduziertere Formen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an der Flavonoidstruktur durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen umfassen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion zu reduzierten Flavonoidderivaten führen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Chemie: this compound wird als Modellverbindung in Studien zur Flavonoidchemie und ihren Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: Es wurde gezeigt, dass es verschiedene biologische Signalwege moduliert, einschließlich derer, die an Entzündungen und oxidativem Stress beteiligt sind.

Medizin: this compound zeigt Potenzial bei der Behandlung von Krankheiten wie Krebs, Diabetes und Herz-Kreislauf-Erkrankungen. .

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

Wissenschaftliche Forschungsanwendungen

Didymin has been extensively studied for its potential therapeutic applications:

Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.

Biology: It has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: this compound exhibits potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. .

Vergleich Mit ähnlichen Verbindungen

Didymin ist unter den Flavonoidglykosiden aufgrund seiner spezifischen molekularen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Luteolin: Ein weiteres Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.

Quercetin: Bekannt für seine krebshemmenden und entzündungshemmenden Wirkungen.

Poncirin: Ein Flavonoidglykosid mit ähnlichen antioxidativen Eigenschaften.

This compound zeichnet sich durch seine breite Palette therapeutischer Anwendungen und seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, was es zu einer vielversprechenden Verbindung für zukünftige Forschung und Entwicklung macht.

Eigenschaften

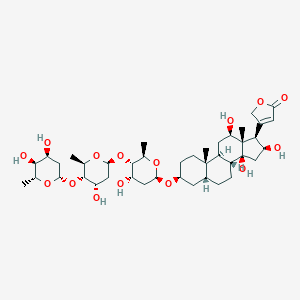

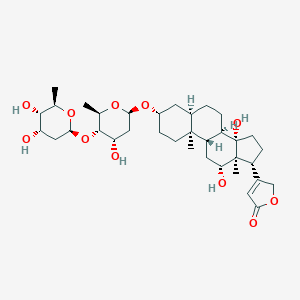

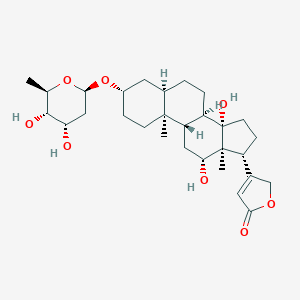

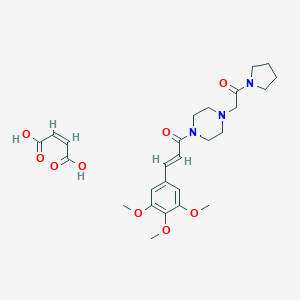

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRQBAILCLJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-47-3 | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 213 °C | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

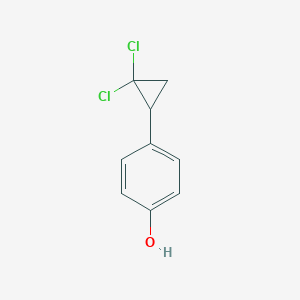

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

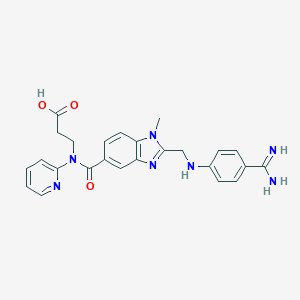

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)